4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine
Overview
Description
4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine is a complex organic compound that features a morpholine ring attached to a piperidine ring, which is further substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The fluorophenyl group is introduced through a series of reactions, including halogenation and subsequent coupling reactions. Common reagents used in these reactions include halogenating agents like N-bromosuccinimide (NBS) and coupling agents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group plays a crucial role in binding to these targets, while the piperidine and morpholine rings contribute to the overall stability and bioavailability of the compound. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-[(E)-3-(2,6-difluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine
- 4-[1-[(E)-3-(4-chlorophenyl)prop-2-enyl]piperidin-3-yl]morpholine
Uniqueness
4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine is unique due to the presence of the fluorophenyl group, which imparts specific electronic properties and enhances its binding affinity to molecular targets. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-17-7-5-16(6-8-17)3-1-9-20-10-2-4-18(15-20)21-11-13-22-14-12-21/h1,3,5-8,18H,2,4,9-15H2/b3-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQBNTCAVFNXEK-HNQUOIGGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC=CC2=CC=C(C=C2)F)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C/C=C/C2=CC=C(C=C2)F)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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